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Compound of Interest

Compound Name: Fenfluramine Impurity

CAS No.: 172953-70-7

Cat. No.: B109652 Get Quote

Executive Summary
Fenfluramine (Fintepla®) has seen a resurgence as a vital therapy for Dravet syndrome.[1]

However, its historical withdrawal (as part of "Fen-Phen") due to valvulopathy necessitates an

exceptionally rigorous safety profile.[1] While triple quadrupole (QQQ) systems are standard for

quantifying known targets, they lack the resolution to identify unknown degradants or process

impurities.[1]

This protocol details the application of Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

for the comprehensive impurity profiling of Fenfluramine API.[1] By leveraging high-resolution

accurate mass (HRAM) data (<5 ppm error), we establish a self-validating workflow to

distinguish isobaric impurities, identify oxidative degradants, and screen for genotoxic concerns

like nitrosamines.[1]

Technical Background & Mechanism
The Analytical Challenge
Fenfluramine (

, Monoisotopic Mass: 231.1235 Da) is synthesized via reductive amination, a process prone to
generating regioisomers (2- and 4-fenfluramine) and de-ethylated byproducts
(Norfenfluramine).[1]
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Standard low-resolution MS cannot distinguish between:

Regioisomers: 2-, 3- (active), and 4-trifluoromethyl isomers (Identical

).[1]

Isobaric Interferences: Impurities with mass defects too subtle for single-quadrupole

detection.[1]

Why Q-TOF?
The Q-TOF geometry combines the filtering capability of a quadrupole with the flight-time

measurement of a TOF tube.[1]

MS1 Accuracy: Allows determination of elemental formulas for unknowns.[1]

MS/MS Fragmentation: The collision cell allows us to break down the molecule.[1] For

Fenfluramine, the stability of the 3-(trifluoromethyl)benzyl cation (

159.[1]04) serves as a diagnostic anchor.[1] Any shift in this fragment indicates modification
on the aromatic ring; stability of this fragment with a shift in the parent mass indicates
modification on the ethyl-amine chain.[1]

Experimental Protocol
Chemicals and Reagents[1]

Reference Standard: Fenfluramine HCl (>99.0% purity).[1]

Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

Additives: Formic Acid (FA) or Ammonium Formate (to protonate the secondary amine).[1]

Liquid Chromatography (LC) Conditions
Chromatographic resolution is critical to separate the 2-, 3-, and 4- isomers, which Q-TOF

cannot distinguish by mass alone.[1]
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Parameter Setting Rationale

Column
C18 (e.g., 2.1 x 100 mm, 1.8

µm)

High surface area for retention

of small polar amines.[1]

Mobile Phase A Water + 0.1% Formic Acid

Acidic pH ensures

Fenfluramine (

) is fully protonated (

).[1]

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

ACN provides sharper peak

shapes for basic compounds

than Methanol.[1]

Flow Rate 0.3 mL/min
Optimal for ESI desolvation

efficiency.[1]

Gradient

0-2 min: 5% B (Isocratic

hold)2-15 min: 5%

95% B15-18 min: 95% B

(Wash)18-20 min: 5% B (Re-

equilibration)

Shallow gradient required to

separate Norfenfluramine from

the parent drug.[1]

Column Temp 40°C

Reduces backpressure and

improves mass transfer

kinetics.[1]

Q-TOF MS Parameters
The source is operated in Positive Electrospray Ionization (ESI+) mode.[1]
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Parameter Setting Rationale

Ion Mode ESI Positive
Secondary amines ionize

readily in positive mode.[1]

Mass Range 50 – 1000

Covers parent (

232) and dimers/adducts.[1]

Acquisition Rate 3 spectra/sec

Ensures >15 points across the

chromatographic peak for

accurate quantification.[1]

Reference Mass

Purine (

121.0508) & HP-0921 (

922.0097)

Critical: Continuous internal

calibration ("LockSpray") to

maintain <2 ppm accuracy.[1]

Collision Energy Ramped (10 – 40 eV)

Low energy preserves the

molecular ion; high energy

generates structural fragments.

[1]

Analytical Workflow & Logic
The following diagram illustrates the decision tree for identifying an unknown impurity peak in

the Fenfluramine chromatogram.
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Unknown Peak Detected
(RT ≠ Parent)

Extract Accurate Mass (MS1)
Error < 5 ppm

Generate Molecular Formula
(Isotope Pattern Matching)

Is Mass = Parent (232.1308)?

Regioisomer (2- or 4-position)
OR Chiral Enantiomer

Yes

Calculate Mass Shift (Delta)

No

MS/MS Fragmentation Analysis

Fragment m/z 159 Detected?

Modification is on
Ethyl-Amine Side Chain
(e.g., Norfenfluramine)

Yes (159 intact)

Modification is on
Aromatic Ring

(e.g., Hydroxylation)

No (Shifted)

Click to download full resolution via product page

Figure 1: Logic flow for structural elucidation of Fenfluramine related substances using Q-TOF

MS.
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Results & Discussion: Impurity Identification
Identification of Norfenfluramine (Metabolite/Degradant)
[1][2]

Observation: A peak eluting earlier than Fenfluramine (more polar).[1]

Accurate Mass: Measured

204.0995.[1]

Mass Defect Analysis:

Parent

[1]

Observed

[1]

Da.[1] This corresponds exactly to the loss of ethylene (

) from the N-ethyl group (or loss of ethyl replaced by H).[1]

MS/MS Verification: The spectrum retains the

159.04 fragment (trifluoromethylbenzyl cation), confirming the aromatic ring is intact.[1]

Conclusion: Validated as Norfenfluramine.[1]

Screening for Nitrosamines (N-nitroso-fenfluramine)
Given current regulatory scrutiny (ICH M7), screening for nitrosamines is mandatory.[1]

Target Formula:

(Replacement of amine H with NO).

Theoretical Mass: 261.1215 Da (
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).[1]

Protocol: Extract Ion Chromatogram (EIC) for 261.1215 ± 10 ppm.

Confirmation: Presence of characteristic loss of NO radical (-30 Da) in MS/MS.[1]

Oxidative Degradation
Forced degradation (peroxide stress) often yields N-oxides.[1]

Mass Shift: +15.9949 Da (

).[1]

Differentiation:

N-Oxide: Fragment

159 remains.[1] Loss of oxygen (-16) is common in MS/MS.[1]

Ring Hydroxylation: Fragment

159 shifts to

175 (+16 on the ring).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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